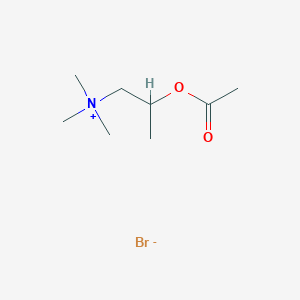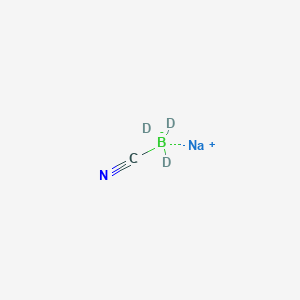
Methacholine bromide
作用机制
溴化甲酰胆碱是一种非选择性毒蕈碱受体激动剂。它与肺中的毒蕈碱受体结合,导致支气管收缩。 这种作用在哮喘患者中更为明显,使其在诊断方面很有用 . 由于其带电的季铵结构,该化合物不会穿过血脑屏障 .
类似化合物:
乙酰胆碱: 甲酰胆碱的化学结构与乙酰胆碱相同,但β碳上有一个甲基.
卡巴胆碱: 另一个毒蕈碱受体激动剂,但具有氨基甲酸酯基团而不是酯基团.
贝他奈胆碱: 与甲酰胆碱相似,但主要用于尿潴留,而不是支气管高反应性.
独特性: 溴化甲酰胆碱独特的β-甲基提供了对毒蕈碱受体相对于烟碱受体的选择性 . 这种选择性使其在哮喘和其他呼吸系统疾病的诊断测试中特别有用 .
生化分析
Biochemical Properties
Methacholine bromide interacts with muscarinic receptors in the lungs, leading to bronchoconstriction . It is highly active at all muscarinic receptors but has little effect on nicotinic receptors . The charged quaternary amine structure of this compound makes it insoluble in lipid cell membranes . This means it will not cross the blood-brain barrier and has poor absorption from the gastrointestinal tract .
Cellular Effects
This compound acts directly on acetylcholine receptors on smooth muscle, causing bronchoconstriction and airway narrowing . It shows a high sensitivity to identify bronchial hyperresponsiveness . In patients with bronchial hyperreactivity, a lower dose of this compound is required to induce bronchoconstriction .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with muscarinic receptors. The chemical structure of this compound is identical to acetylcholine but with a methyl group on the beta carbon . This β-methyl group provides selectivity toward muscarinic receptors as compared to nicotinic receptors . The quaternary ammonium group is essential for activity . The ester makes it susceptible to the enzyme acetylcholine esterase .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound’s effects can change over time. For example, in bronchial challenge tests, the result is based upon the delivered dose of methacholine causing a 20% fall in forced expiratory volume in 1 second (FEV1) .
Metabolic Pathways
This compound is involved in the cholinergic system. It is a part of the metabolic pathways that involve acetylcholine, a neurotransmitter that plays a significant role in a variety of physiological functions .
Transport and Distribution
Due to its charged quaternary amine structure, it is insoluble in lipid cell membranes, which may affect its distribution within cells .
准备方法
合成路线和反应条件: 溴化甲酰胆碱可以通过β-甲酰胆碱与乙酸酐的酯化反应合成。反应通常包括以下步骤:
β-甲酰胆碱的形成: 这是通过三甲胺与β-氯丙酸反应实现的。
工业生产方法: 溴化甲酰胆碱的工业生产涉及类似的合成路线,但规模更大。 该工艺针对更高的产量和纯度进行了优化,通常涉及先进的纯化技术,例如重结晶和色谱 .
化学反应分析
反应类型: 溴化甲酰胆碱主要发生水解和酯化反应。 它易受乙酰胆碱酯酶的水解,乙酰胆碱酯酶会破坏酯键 .
常用试剂和条件:
水解: 溴化甲酰胆碱可以用水或稀酸水解。
酯化: 酯化过程涉及乙酸酐和β-甲酰胆碱.
主要产物:
科学研究应用
溴化甲酰胆碱广泛用于科学研究,特别是在化学、生物学和医学领域:
生物学: 溴化甲酰胆碱用于研究毒蕈碱受体激活的生理效应.
医学: 它用于甲酰胆碱激发试验,以诊断患者的支气管高反应性.
工业: 溴化甲酰胆碱用于生产诊断剂和研究化学品.
相似化合物的比较
Acetylcholine: The chemical structure of methacholine is identical to acetylcholine but with a methyl group on the beta carbon.
Carbachol: Another muscarinic receptor agonist, but with a carbamate group instead of an ester group.
Bethanechol: Similar to methacholine but used primarily for urinary retention and not for bronchial hyperreactivity.
Uniqueness: Methacholine bromide’s unique β-methyl group provides selectivity towards muscarinic receptors compared to nicotinic receptors . This selectivity makes it particularly useful in diagnostic tests for asthma and other respiratory conditions .
属性
IUPAC Name |
2-acetyloxypropyl(trimethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO2.BrH/c1-7(11-8(2)10)6-9(3,4)5;/h7H,6H2,1-5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVPLEUBMWUYIB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[N+](C)(C)C)OC(=O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883364 | |
| Record name | 1-Propanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333-31-3 | |
| Record name | Methacholine bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=333-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methacholine bromide [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methacholine bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHACHOLINE BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M73AI9718D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















